molecular formula C17H17ClO3 B1393916 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-78-1

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1393916
CAS No.: 1160250-78-1
M. Wt: 304.8 g/mol
InChI Key: HFKNTRNWYMKVPS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is an acyl chloride derivative featuring a benzoyl core substituted with ethoxy and 4-methylbenzyloxy groups. Its molecular formula is C₁₈H₁₇ClO₃, with a molecular weight of 316.78 g/mol. This compound is primarily used in organic synthesis, particularly in derivatization reactions for analytical chemistry or pharmaceutical intermediates.

Properties

IUPAC Name

3-ethoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-3-20-16-10-14(17(18)19)8-9-15(16)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKNTRNWYMKVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218152
Record name 3-Ethoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-78-1
Record name 3-Ethoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its electrophilic nature allows it to react with various nucleophiles, facilitating the formation of diverse derivatives. This reactivity is crucial for studying reaction mechanisms and developing new synthetic methodologies.

Biology

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride finds significant use in proteomics research . It acts as a derivatization reagent for hydroxyl and amino compounds, enhancing the detection and quantification of biomolecules in complex biological samples. Its ability to modify proteins can aid in understanding protein interactions and functions, which is vital for elucidating biological pathways.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows it to be used in creating intermediates for pharmaceuticals and agrochemicals, contributing to the development of new products with specific functionalities.

Case Study 1: Proteomics Applications

In a study focusing on protein interactions, researchers utilized this compound as a derivatization agent to enhance the detection of specific proteins involved in metabolic pathways. The compound's ability to modify amino acids allowed for improved sensitivity in mass spectrometry analyses.

Case Study 2: Organic Synthesis

Another investigation demonstrated the use of this compound as an intermediate in synthesizing novel anti-inflammatory agents. The electrophilic nature of the acyl chloride facilitated reactions with various nucleophiles, leading to the development of compounds that exhibited promising biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

Substituent Variations in Alkoxy/Aryloxy Groups

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride
  • Molecular Formula : C₁₇H₁₄ClFO₃
  • Purity : 95%
  • Key Difference : Substitution of the 4-methylbenzyl group with a 4-fluorobenzyl moiety.
  • Application : Fluoro-substituted benzoyl chlorides are often used to enhance metabolic stability in drug candidates. This compound is listed in the Combi-Blocks catalog for research use .
4-(4-Phenylbutoxy)benzoyl chloride
  • Molecular Formula : C₁₇H₁₇ClO₂
  • Molecular Weight : 288.77 g/mol
  • Key Difference : A 4-phenylbutoxy chain replaces the ethoxy and methylbenzyloxy groups.
  • Application : Used in pharmaceutical patents for synthesizing bioactive molecules, such as kinase inhibitors .

Functional Group Modifications

4-Hydroxy-3-methoxybenzoyl chloride (Vanilloyl chloride)
  • Molecular Formula : C₈H₇ClO₃
  • Molecular Weight : 186.59 g/mol
  • Key Difference : Contains hydroxy and methoxy groups instead of ethoxy and benzyloxy substituents.
  • Reactivity: The phenolic -OH group increases susceptibility to hydrolysis compared to ether-protected analogs like 3-ethoxy derivatives .
4-(Trichloromethyl)benzoyl chloride
  • Molecular Formula : C₈H₄Cl₄O
  • Molecular Weight : 259.93 g/mol
  • Key Difference : A trichloromethyl group at the para position.
  • Application : Used in agrochemical synthesis due to its electron-withdrawing properties, which enhance electrophilicity .

Comparative Analysis of Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Stability Notes
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride C₁₈H₁₇ClO₃ 316.78 Ethoxy, 4-methylbenzyloxy Moderate stability; sensitive to moisture
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride C₁₇H₁₄ClFO₃ 324.75 Ethoxy, 4-fluorobenzyloxy Enhanced metabolic stability
4-(4-Phenylbutoxy)benzoyl chloride C₁₇H₁₇ClO₂ 288.77 4-Phenylbutoxy Lipophilic; used in drug discovery
Vanilloyl chloride C₈H₇ClO₃ 186.59 Hydroxy, methoxy High hydrolysis susceptibility
4-(Trichloromethyl)benzoyl chloride C₈H₄Cl₄O 259.93 Trichloromethyl Highly electrophilic

Stability and Commercial Availability

  • 4-(Trichloromethyl)benzoyl chloride : Commercially available; used in industrial-scale syntheses .
  • Vanilloyl chloride : Available from specialty suppliers; applications in flavor and fragrance chemistry .

Biological Activity

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₇ClO₃, with a molecular weight of approximately 304.77 g/mol. The compound features a benzoyl chloride functional group, an ethoxy group, and a para-substituted methylbenzyl ether, which contribute to its unique chemical behavior and potential biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes that are crucial for various biochemical pathways. Such inhibition could be relevant for therapeutic applications in treating diseases like cancer and neurological disorders.
  • Receptor Modulation : Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors, potentially enhancing the inhibitory effects of GABA in the nervous system .

Anticancer Activity

The compound's potential anticancer properties have been explored through various assays. For instance, structure-activity relationship (SAR) studies have identified analogs with significant cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported in the low micromolar range, indicating potent activity .

Neuropharmacological Effects

Studies suggest that this compound may possess anxiolytic and antidepressant properties. Its interaction with GABA receptors may lead to reduced neuronal excitability, influencing physiological processes such as muscle tone and sleep-wake cycles .

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₇H₁₇ClO₃Ethoxy and para-methylbenzyl ether groupsAntimicrobial, anticancer, neuropharmacological
3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazineC₉H₉ClN₂O₂Chloro and tetrahydro-pyran moietiesAnticancer, enzyme inhibition
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chlorideC₁₇H₁₇ClO₃Methoxy instead of ethoxySimilar potential activities

Q & A

Basic: What is the standard laboratory synthesis protocol for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride?

Methodological Answer:
The synthesis typically involves two steps:

Preparation of the precursor benzoic acid : React 3-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid with oxalyl chloride (2 equivalents) in dichloromethane (DCM), catalyzed by a drop of dimethylformamide (DMF).

Chlorination : Stir the mixture under nitrogen at room temperature for 90 minutes, followed by solvent removal under vacuum. The crude acid chloride is used directly for subsequent reactions .
Key Considerations : Ensure anhydrous conditions to avoid hydrolysis. Monitor reaction completion via TLC or FT-IR for disappearance of the carboxylic acid peak (~1680–1700 cm⁻¹).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and sealed goggles. Use respiratory protection if ventilation is inadequate .
  • Emergency Measures :
    • Skin contact : Rinse immediately with water for ≥15 minutes; remove contaminated clothing .
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
  • Storage : Keep in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent moisture-induced hydrolysis .

Intermediate: How can this compound be used as a derivatization agent in LC-MS metabolomics?

Methodological Answer:
Benzoyl chloride derivatives enhance analyte hydrophobicity, improving chromatographic retention and ionization efficiency.

  • Procedure :
    • React the compound with metabolites (e.g., amines, alcohols) in alkaline buffer (pH 9–10) at 40°C for 30 minutes.
    • Quench the reaction with acidic solution (e.g., 0.1% formic acid).
    • Analyze via reverse-phase LC-MS with a C18 column.
  • Optimization : Adjust reaction stoichiometry (1:5 molar ratio of analyte to reagent) to minimize side products. Use stable-isotope-labeled internal standards for quantification .

Advanced: How do electronic effects of substituents influence its reactivity in acylation reactions?

Methodological Answer:
The ethoxy and 4-methylbenzyloxy groups are electron-donating, which:

  • Decrease electrophilicity of the carbonyl carbon, requiring activation (e.g., using Lewis acids like AlCl₃) for nucleophilic acyl substitution.
  • Steric hindrance : The bulky 4-methylbenzyloxy group may slow reaction kinetics.
    Experimental Design :
  • Compare reaction rates with meta- or para-substituted analogs (e.g., nitro or methoxy groups) under identical conditions.
  • Monitor progress via ¹H NMR to track acyl intermediate formation .

Advanced: How should researchers interpret conflicting carcinogenicity data for α-chlorinated toluenes and benzoyl chlorides?

Methodological Answer:
While benzoyl chloride alone shows inadequate evidence of carcinogenicity in animals (IARC Group 3), combined exposure with α-chlorinated toluenes is classified as Group 2A ("probably carcinogenic").
Risk Mitigation :

  • Limit prolonged exposure; use fume hoods and closed systems.
  • Conduct genotoxicity assays (e.g., Ames test) for derivatives to assess mutagenic potential .

Advanced: What strategies optimize purity when synthesizing its amide or ester derivatives?

Methodological Answer:

  • Purification : Use column chromatography (e.g., 5–20% methanol in DCM) or recrystallization from ethanol/water mixtures.
  • Side Reaction Prevention :
    • Add molecular sieves to absorb HCl byproducts.
    • Use a 10% excess of nucleophile (e.g., amine) to drive the reaction to completion.
      Characterization : Validate purity via HPLC (>95%) and HRMS for accurate mass confirmation .

Intermediate: How does its stability profile compare to other benzoyl chloride derivatives under varying pH conditions?

Methodological Answer:

  • Hydrolysis Rate : The electron-donating substituents reduce hydrolysis susceptibility compared to electron-withdrawing analogs (e.g., nitrobenzoyl chlorides).
  • pH-Dependent Degradation :
    • Acidic conditions (pH < 3) : Stable for >24 hours.
    • Neutral/basic conditions (pH ≥7) : Rapid hydrolysis within minutes.
      Experimental Validation : Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) in buffered solutions .

Advanced: What analytical techniques resolve contradictions in spectral data (e.g., NMR, IR) for its derivatives?

Methodological Answer:

  • ¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and quaternary carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error.
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity in crystalline derivatives .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

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